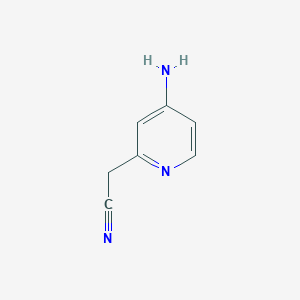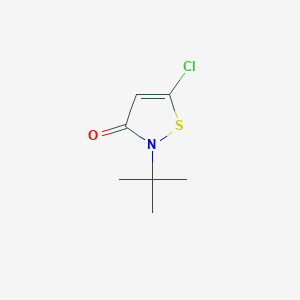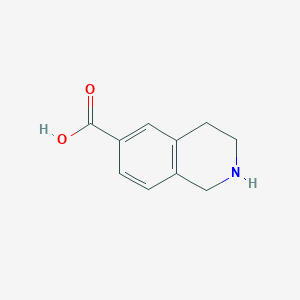
1-(1,3,4-Thiadiazol-2-YL)piperazine
Übersicht
Beschreibung
The compound 1-(1,3,4-Thiadiazol-2-yl)piperazine is a versatile chemical scaffold that has been extensively studied due to its potential biological activities. Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various strains of bacteria and fungi, as well as antileishmanial and antibacterial activities . The presence of the 1,3,4-thiadiazole moiety in conjunction with the piperazine ring is a common structural feature in these studies, which
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
1-(1,3,4-Thiadiazol-2-yl)piperazine and its derivatives have been synthesized and evaluated for various biological activities. For instance, novel 1,3,4-thiadiazole amide compounds containing piperazine demonstrated inhibitory effects on plant pathogens and certain antiviral activity against tobacco mosaic virus (Xia, 2015). Similarly, derivatives have shown moderate antibacterial activity towards Bacillus subtilis and Escherichia coli (Deshmukh et al., 2017).
Antimicrobial Properties
Several studies have focused on the antimicrobial properties of 1-(1,3,4-Thiadiazol-2-yl)piperazine derivatives. Compounds containing this moiety have been reported to exhibit significant antibacterial activity, particularly against Gram-negative strains such as E. coli (Omar et al., 2022). Additionally, the synthesis and screening of these compounds for antimicrobial activity have led to the identification of potential enoyl-ACP reductase inhibitors, which could play a role in addressing antibiotic resistance.
Anticancer and Antileishmanial Activities
The compound and its derivatives have also been explored for their potential anticancer and antileishmanial activities. For example, certain 1,3,4-thiadiazole derivatives exhibited strong leishmanicidal activity, outperforming standard treatments in some cases (Foroumadi et al., 2005). Furthermore, derivatives have been synthesized and evaluated for their in vivo anticonvulsant activity, showing promise as therapeutic agents (Harish et al., 2014).
Surface and Physico-Chemical Properties
The synthesis of novel scaffolds based on thiadiazole and their evaluation for microbiological activities has been reported. These studies have not only provided insights into the biological applications but also explored the surface and physico-chemical properties, including biodegradability, of the synthesized compounds (Abdelmajeid et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-piperazin-1-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c1-3-10(4-2-7-1)6-9-8-5-11-6/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAQTZHPPPUQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603925 | |
| Record name | 1-(1,3,4-Thiadiazol-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3,4-Thiadiazol-2-YL)piperazine | |
CAS RN |
72396-58-8 | |
| Record name | 1-(1,3,4-Thiadiazol-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1343041.png)
![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)
![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)





![[2-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B1343057.png)




